molecular formula C8H5NO6 B181545 Pyridine-2,4,6-tricarboxylic acid CAS No. 536-20-9

Pyridine-2,4,6-tricarboxylic acid

Cat. No.: B181545
CAS No.: 536-20-9
M. Wt: 211.13 g/mol
InChI Key: CHGYKYXGIWNSCD-UHFFFAOYSA-N
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Description

Pyridine-2,4,6-tricarboxylic acid, also known as collidinic acid, is an organic compound belonging to the heteroaromatic class of chemicals. It consists of a pyridine ring substituted with three carboxyl groups at the 2, 4, and 6 positions. This compound is notable for its role in coordination chemistry and its utility in various scientific applications .

Mechanism of Action

Target of Action

Pyridine-2,4,6-tricarboxylic acid (ptcH3) primarily targets various metal ions, including Cd(II), Mn(II), Ni(II), Mg(II), Ca(II), Sr(II), Ba(II), and Dy(III) . These metal ions play crucial roles in various biological and chemical processes.

Mode of Action

The compound interacts with its targets by forming coordination polymers . In the presence of pyridine at room temperature, the acetate, chloride, or nitrate salt of Cd(II) breaks the ligand to form an open framework structure . The structures exhibit different dimensionality depending on the nature of the metal ions .

Biochemical Pathways

The compound affects the biochemical pathways involving the targeted metal ions. It forms coordination polymers with these ions, which can influence the pathways these ions are involved in . .

Result of Action

The result of the compound’s action is the formation of coordination polymers with different structures . These structures can have various properties, such as exhibiting significant ferroelectricity . The compound’s action can also lead to overall antiferromagnetic interactions between the metal ions .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of pyridine and the temperature . For instance, in the presence of pyridine at room temperature, the acetate, chloride, or nitrate salt of Cd(II) breaks the ligand to form an open framework structure . In the absence of pyridine, no crystalline compound could be isolated at room temperature .

Future Directions

The systematic high-throughput investigation of the system Bi3+/pyridine tricarboxylic acid (H3PTC)/NaOH/HNO3 in H2O under solvothermal reaction conditions resulted in the discovery of four new Bi carboxylates exhibiting various coordination modes, inorganic building units and luminescence properties . This suggests potential future directions in the synthesis and characterization of new complexes involving Pyridine-2,4,6-tricarboxylic acid.

Relevant Papers There are several relevant papers on this compound. These include studies on its synthesis , molecular structure , chemical reactions , and mechanism of action . These papers provide valuable insights into the properties and potential applications of this compound.

Biochemical Analysis

Biochemical Properties

Pyridine-2,4,6-tricarboxylic acid is known to participate in biochemical reactions, particularly in the formation of coordination polymers . It interacts with various metal ions such as Mn²⁺, Co²⁺, and others to form complexes . These interactions are facilitated by the carboxylate groups present in the this compound molecule .

Cellular Effects

Its coordination polymers have been shown to exhibit potential ferroelectric behavior , which could influence cellular processes if these materials were to interact with cells.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its ability to form coordination polymers with metal ions . In these structures, the metal ions are bridged by the this compound anions, resulting in various supramolecular architectures .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. Its coordination polymers have been synthesized under hydrothermal conditions , suggesting that they may be stable under a range of temperatures.

Metabolic Pathways

It is known to react with various metal ions to form coordination polymers , which could potentially interact with enzymes or cofactors in metabolic pathways.

Transport and Distribution

Its solubility in water and some organic solvents suggests that it could potentially be transported and distributed in biological systems.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,4,6-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Pyridine-2,4,6-tricarboxylic acid is unique among pyridinetricarboxylic acids due to its specific substitution pattern. Similar compounds include:

  • 2,3,4-Pyridinetricarboxylic acid
  • 2,3,5-Pyridinetricarboxylic acid
  • 2,3,6-Pyridinetricarboxylic acid
  • 2,4,5-Pyridinetricarboxylic acid (Berberonic acid)
  • 3,4,5-Pyridinetricarboxylic acid

Each of these isomers has different chemical properties and reactivity, making this compound unique in its applications and behavior .

Properties

IUPAC Name

pyridine-2,4,6-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO6/c10-6(11)3-1-4(7(12)13)9-5(2-3)8(14)15/h1-2H,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGYKYXGIWNSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323169
Record name 2,4,6-Pyridinetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-20-9
Record name 2,4,6-Pyridinetricarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Collidinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 536-20-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Pyridinetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COLLIDINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD2YV5DB4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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